Tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate
Description
Chemical Nomenclature and Structural Definition
This compound, bearing the Chemical Abstracts Service registry number 741687-07-0, represents a sophisticated organic molecule with a well-defined structural framework. The compound's International Union of Pure and Applied Chemistry name precisely describes its molecular architecture: tert-butyl 4-amino-4-ethyl-1-piperidinecarboxylate. This nomenclature reflects the presence of a six-membered piperidine ring featuring both amino and ethyl substituents at the 4-position, with the nitrogen atom protected by a tert-butoxycarbonyl group.
The molecular formula C₁₂H₂₄N₂O₂ indicates a molecular weight of 228.33 daltons, establishing the compound's fundamental chemical composition. The structural representation reveals a piperidine core with the amino group and ethyl chain both attached to the same carbon atom, creating a quaternary center that imparts unique stereochemical properties to the molecule. The tert-butoxycarbonyl protecting group serves a critical role in synthetic applications, providing stability during chemical transformations while maintaining the potential for selective deprotection when required.
The compound's International Chemical Identifier string, InChI=1S/C12H24N2O2/c1-5-12(13)6-8-14(9-7-12)10(15)16-11(2,3)4/h5-9,13H2,1-4H3, provides a standardized representation of its molecular connectivity. The corresponding International Chemical Identifier Key, GJKGQHBSAKUVNM-UHFFFAOYSA-N, offers a unique identifier for database searches and chemical informatics applications. These standardized identifiers facilitate precise communication about the compound across different research communities and computational platforms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₄N₂O₂ |
| Molecular Weight | 228.33 g/mol |
| Chemical Abstracts Service Number | 741687-07-0 |
| International Chemical Identifier Key | GJKGQHBSAKUVNM-UHFFFAOYSA-N |
| Melting Point | 135.0 to 139.0 °C |
| Boiling Point | 300.561 °C at 760 mmHg |
Historical Development and Discovery Context
The development of this compound emerges from the broader evolution of piperidine chemistry and the advancement of protecting group strategies in organic synthesis. While specific discovery details for this particular compound are not extensively documented in the available literature, its development reflects the systematic exploration of substituted piperidine derivatives that began gaining prominence in the latter half of the twentieth century.
The compound's synthesis methodology demonstrates the application of established protocols for piperidine functionalization and protection chemistry. Research documented in patent literature reveals systematic approaches to preparing related structures, including methods for synthesizing 1-tert-butoxycarbonyl-4-aminopiperidine derivatives through controlled reaction sequences. These synthetic developments represent incremental advances in the field of heterocyclic chemistry, building upon fundamental understanding of piperidine reactivity patterns.
Patent documentation from Chinese research groups describes comprehensive synthetic routes for preparing structurally related compounds, highlighting the industrial interest in this class of molecules. The described methodologies involve multi-step sequences beginning with readily available starting materials and progressing through carefully controlled transformations to achieve the desired substitution patterns. These synthetic advances reflect the growing sophistication of modern organic chemistry and the ability to access complex molecular architectures with high precision.
The emergence of this compound as a research target also correlates with the expanding recognition of piperidine derivatives as privileged structures in medicinal chemistry. The specific substitution pattern present in this compound offers unique opportunities for further derivatization and incorporation into larger molecular frameworks designed for biological activity.
Significance in Organic and Medicinal Chemistry
This compound occupies a position of considerable importance within the landscape of modern synthetic chemistry, particularly in pharmaceutical research and development. The compound serves as a versatile intermediate in the synthesis of various biologically active molecules, with applications spanning multiple therapeutic areas. Its structural features make it particularly valuable as a building block for constructing complex molecular architectures required in drug discovery programs.
The presence of the tert-butoxycarbonyl protecting group confers significant synthetic utility, allowing for selective manipulation of other functional groups within the molecule while maintaining the integrity of the amine functionality. This protecting group strategy enables chemists to perform complex synthetic sequences without unwanted side reactions, ultimately facilitating the preparation of target molecules with high efficiency and selectivity. The protecting group can be removed under mild acidic conditions when deprotection is required, providing flexibility in synthetic planning.
Research applications demonstrate the compound's utility in bioconjugation processes, where it serves as a scaffold for attaching drugs to biomolecules. This application area represents a growing field within medicinal chemistry, focusing on improving drug delivery mechanisms and reducing potential side effects through targeted therapeutic approaches. The compound's chemical stability and reactivity profile make it well-suited for these specialized applications.
The quaternary carbon center created by the simultaneous presence of amino and ethyl substituents at the 4-position provides unique stereochemical properties that can be exploited in asymmetric synthesis approaches. This structural feature distinguishes the compound from simpler piperidine derivatives and opens possibilities for developing enantioselective synthetic methodologies. Such capabilities are increasingly important in pharmaceutical applications where stereochemical purity directly impacts biological activity and therapeutic outcomes.
| Application Area | Significance |
|---|---|
| Pharmaceutical Synthesis | Key intermediate for drug development |
| Bioconjugation | Scaffold for drug-biomolecule attachment |
| Asymmetric Synthesis | Quaternary center enables stereochemical control |
| Material Science | Building block for advanced polymer systems |
| Research Chemistry | Versatile starting material for complex molecule construction |
The compound's physical properties, including its melting point range of 135.0 to 139.0 degrees Celsius and crystalline form, facilitate handling and purification procedures in synthetic laboratories. These characteristics contribute to the compound's practical utility in research settings, where reliable physical properties enable consistent experimental outcomes and facilitate scale-up procedures when required for larger synthetic projects.
Properties
IUPAC Name |
tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-12(13)6-8-14(9-7-12)10(15)16-11(2,3)4/h5-9,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKGQHBSAKUVNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70667422 | |
| Record name | tert-Butyl 4-amino-4-ethylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70667422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741687-07-0 | |
| Record name | tert-Butyl 4-amino-4-ethylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70667422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Strecker Synthesis Approach
An alternative method involves the Strecker synthesis starting from 1-p-toluenesulfonyl-4-piperidone or N-benzylpiperidone, reacting with potassium cyanide and ammonium chloride in aqueous methanol, followed by hydrolysis and purification steps.
- Reaction temperature: 50-60 °C for 5-6 hours.
- Hydrolysis with refluxing hydrochloric acid for 8 hours.
- Purification by ion-exchange resin and recrystallization.
Yields reported are moderate (42-54%), with the product characterized by melting points and decomposition temperatures.
This method is less commonly used industrially due to lower yields and more complex purification.
Analytical and Reaction Monitoring Techniques
- Reaction monitoring: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to track reaction progress and confirm completion.
- Structural confirmation: Nuclear Magnetic Resonance (NMR), including ^13C NMR, is employed to verify the structure of intermediates and final products.
- Purity assessment: Melting point determination and vapor detection (e.g., >95% purity) are common quality control measures.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Boc Protection + Bromination | 4-piperidinecarboxamide | Boc2O, triethylamine, bromine, NaOH, HCl, reflux | 80-90 | >98 | Industrially viable, high purity |
| Strecker Synthesis | 1-p-toluenesulfonyl-4-piperidone | KCN, NH4Cl, HCl hydrolysis, ion-exchange resin | 42-54 | Moderate | Lower yield, complex purification |
| Base Deprotection (analogous) | tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate | Base, 50-120 °C, 15 min to 12 h | N/A | N/A | Conceptual for related compounds |
Chemical Reactions Analysis
Tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Synthesis and Chemical Properties
Tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate is synthesized through various methods, including the use of boronates and piperidine derivatives. The compound's molecular formula is , with a molecular weight of 228.33 g/mol. Its structure features a tert-butyl group, an amino group, and a piperidine ring, which contribute to its biological activity.
2.1. NLRP3 Inhibition
Recent studies have highlighted the role of this compound in inhibiting the NLRP3 inflammasome, a critical component in inflammatory responses. In vitro experiments demonstrated that this compound effectively reduced pyroptosis in THP-1 macrophages when activated by ATP and lipopolysaccharide (LPS) treatments. The results showed a significant decrease in IL-1β release, indicating its potential as an anti-inflammatory agent .
2.2. Antitumor Activity
The compound has also been evaluated for its antitumor properties. In a study involving various cancer cell lines, this compound exhibited cytotoxic effects, leading to decreased cell viability at concentrations ranging from 0.1 to 100 µM over 72 hours . These findings suggest its potential as a lead compound in cancer therapy.
3.1. Autoimmune Diseases
Research indicates that this compound may have therapeutic implications for autoimmune diseases such as lupus. In preclinical models, the compound was tested for its ability to modulate immune responses and reduce disease severity in lupus-prone mice .
3.2. Central Nervous System Disorders
Given its structural similarity to other piperidine derivatives known for CNS activity, this compound is being investigated for potential neuroprotective effects. Early studies suggest it may help in conditions like Alzheimer's disease by modulating neurotransmitter systems .
Case Studies and Data Tables
| Study | Objective | Methodology | Findings |
|---|---|---|---|
| Study on NLRP3 inhibition | Evaluate anti-inflammatory properties | THP-1 macrophage model | Significant reduction in IL-1β release |
| Antitumor activity assessment | Test cytotoxicity against cancer cells | MTT assay across various concentrations | Decreased cell viability observed |
| Autoimmune disease model | Investigate effects on lupus progression | NZBWF1/J mouse model | Modulation of autoantibody titers noted |
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Modifications and Their Implications
The following table highlights key structural differences and their effects on physicochemical properties:
CDK9 Inhibitor Development
This compound and its analogs are pivotal in synthesizing CDK9 inhibitors. Structural variations, such as the introduction of nitrobenzoyl or thiazole groups (as in ), significantly impact selectivity and potency. For example, nitro groups enhance electrophilic reactivity, facilitating covalent binding to target enzymes .
Biological Activity
Tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate (CAS No. 741687-07-0) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
- Chemical Formula : C12H24N2O2
- Molecular Weight : 228.33 g/mol
The compound features a piperidine ring with a tert-butyl group and an amino group, which are essential for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may modulate their activity, leading to various pharmacological effects. The exact pathways involved can vary based on the context of use:
- Enzyme Inhibition : The compound acts as an inhibitor for certain serine hydrolases, which are crucial in lipid metabolism and signaling pathways .
Biological Activities
Various studies have highlighted the compound's potential in different therapeutic areas:
- Anticancer Activity : Research indicates that derivatives of piperidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds induce apoptosis in hypopharyngeal tumor cells, suggesting potential applications in cancer therapy .
- Neuropharmacological Effects : The compound's structural features suggest it could interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders .
- Anti-inflammatory Properties : Some piperidine derivatives have demonstrated anti-inflammatory effects, which may be applicable in treating conditions associated with chronic inflammation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Enhanced binding affinity to target enzymes |
| Variation in amino group substitution | Altered pharmacokinetic properties |
These modifications can optimize the compound's efficacy and selectivity towards specific biological targets.
Case Studies
Several studies have explored the biological activity of this compound:
- Inhibition of ABHD Enzymes : A study demonstrated that related compounds effectively inhibited α/β-hydrolase domain (ABHD) enzymes, which play significant roles in lipid metabolism. The inhibition was quantified using IC50 values, indicating strong potential for therapeutic applications in metabolic disorders .
- Cytotoxicity Assays : In vitro assays revealed that the compound exhibits significant cytotoxicity against various cancer cell lines, outperforming some standard chemotherapeutic agents in preliminary tests .
- Neuroprotective Effects : Research has indicated potential neuroprotective effects through modulation of neurotransmitter systems, suggesting applicability in neurodegenerative diseases .
Q & A
Basic Research Questions
Synthesis and Purification Methods Q: What are the common synthetic routes for preparing tert-butyl 4-amino-4-ethylpiperidine-1-carboxylate, and how is purity ensured? A: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, tert-butyl chloroformate may react with 4-amino-4-ethylpiperidine under basic conditions (e.g., sodium hydroxide) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). Post-reaction, purification involves silica gel column chromatography using gradients of ethyl acetate/hexane, followed by recrystallization. Purity is confirmed via HPLC (>95%) and nuclear magnetic resonance (NMR) spectroscopy to verify absence of unreacted starting materials or byproducts .
Characterization Techniques Q: Which analytical methods are critical for characterizing this compound? A: Key techniques include:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm structure and regiochemistry.
- Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS or GC-MS).
- Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹ for the carbamate).
- Elemental analysis to verify carbon, hydrogen, and nitrogen content (±0.4% tolerance) .
Safety and Handling Protocols Q: What safety precautions are recommended for handling this compound in laboratory settings? A: Key protocols include:
- Use of nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of dust/aerosols.
- Store in amber glass bottles at 2–8°C under inert gas (e.g., argon).
- Dispose of waste via licensed hazardous waste contractors, as per REACH regulations .
Advanced Research Questions
Resolving Spectroscopic Data Contradictions Q: How can researchers address discrepancies in NMR or MS data during structural validation? A: Contradictions may arise from tautomerism, solvent effects, or impurities. Mitigation strategies include:
- 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals and assign proton-carbon correlations.
- Variable-temperature NMR to identify dynamic processes (e.g., rotamers).
- High-resolution MS (HRMS) to distinguish isobaric impurities. Cross-validation with X-ray crystallography (via SHELXL refinement) is ideal but requires single crystals .
Optimizing Reaction Yield and Selectivity Q: What strategies improve yield and regioselectivity in the synthesis of this compound? A: Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine nitrogen.
- Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate carbamate formation.
- Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions (e.g., over-alkylation).
- Protecting group strategies : Boc (tert-butyloxycarbonyl) groups stabilize intermediates .
Biological Target Interactions Q: How does the piperidine scaffold in this compound influence its interaction with enzymes or receptors? A: The 4-amino-4-ethyl substitution likely enhances binding to targets via:
- Hydrogen bonding : The amino group interacts with catalytic residues (e.g., in kinases or proteases).
- Steric effects : The ethyl group may block access to allosteric sites, modulating activity.
- Lipophilicity : The tert-butyl group improves membrane permeability, critical for in vivo studies. Computational docking (e.g., AutoDock Vina) can predict binding modes .
Computational Modeling for Reaction Design Q: How can computational tools streamline the development of derivatives or novel synthetic pathways? A: Approaches include:
- Quantum mechanical calculations (DFT, MP2) to model transition states and predict regioselectivity.
- Machine learning (e.g., ICReDD’s reaction path search) to optimize conditions (solvent, catalyst) from historical data.
- Molecular dynamics simulations to study conformational flexibility and stability of intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
